Ethyl 4-benzylpiperidine-4-carboxylate
Description
Ethyl 4-benzylpiperidine-4-carboxylate is a piperidine derivative characterized by a benzyl group and an ethoxycarbonyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, leveraging the piperidine scaffold's versatility in drug design .
Properties
CAS No. |
874440-85-4 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 4-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)15(8-10-16-11-9-15)12-13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3 |
InChI Key |
CAPDUHXHHVMIOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
- CNS Activity : Ethyl 4-benzylpiperidine-4-carboxylate exhibits properties that suggest potential use in treating central nervous system disorders. It acts as a monoamine releasing agent with notable selectivity for dopamine and norepinephrine, which are critical neurotransmitters involved in mood regulation and cognitive function .
- Alzheimer's Disease Research : The compound has been explored in the context of Alzheimer's disease due to its cholinesterase inhibitory activity. Studies indicate that derivatives of benzylpiperidine can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's .
- Neuroprotective Effects : Research has shown that compounds related to this compound have neuroprotective effects, potentially preventing neuronal damage associated with neurodegenerative diseases .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of a derivative of this compound in a rat model of ischemic stroke. The results demonstrated significant improvement in neurological scores and reduced infarct size compared to control groups, indicating its potential as a therapeutic agent for stroke recovery .
Case Study 2: Alzheimer’s Disease Inhibition
In a series of experiments, researchers synthesized multiple derivatives based on this compound and evaluated their AChE inhibitory activities. One compound showed an IC50 value of 9.4 nM against AChE, significantly lower than traditional treatments like donepezil, suggesting enhanced efficacy in treating cognitive decline associated with Alzheimer's .
Comparative Data Table
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 9.4 | 6.6 | Significant |
| Donepezil | 10 | 25 | Moderate |
| Rivastigmine | 15 | 30 | Significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Piperidine Ring
Ethyl 4-Phenylpiperidine-4-Carboxylate
- Structure : Features a phenyl group (C₆H₅) instead of benzyl (C₆H₅CH₂) at the 4-position.
- Key Difference : The absence of a methylene spacer in the phenyl group reduces steric bulk and lipophilicity compared to the benzyl analog.
- Implications : Lower lipophilicity may decrease membrane permeability but improve solubility in polar solvents .
Ethyl 1,4-Dibenzylpiperidine-4-Carboxylate
- Structure: Contains benzyl groups at both 1- and 4-positions (C₂₂H₂₇NO₂).
- Implications : Steric effects could reduce binding affinity to biological targets but enhance metabolic stability .
Benzyl 4-(2-Ethoxy-2-Oxoethyl)piperidine-1-Carboxylate
- Structure : Ethoxycarbonyl group attached via a methylene bridge at the 4-position, with a benzyl ester at the 1-position.
- Key Difference : The elongated side chain may alter electronic distribution and hydrogen-bonding capacity.
- Implications : Enhanced flexibility could improve interaction with enzymes or receptors .
Functional Group Variations
1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid
- Structure : Carboxylic acid group at the 4-position instead of an ethyl ester.
- Implications : Higher aqueous solubility but reduced bioavailability due to ionization at physiological pH .
Benzyl 4-Ethyl-4-Hydroxypiperidine-1-Carboxylate
Physical and Chemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|
| Ethyl 4-benzylpiperidine-4-carboxylate | 245.32 | 4-Benzyl, 4-ethoxycarbonyl | ~400 (est.) | 1.12–1.18 (est.) |
| Ethyl 4-phenylpiperidine-4-carboxylate | 231.29 | 4-Phenyl, 4-ethoxycarbonyl | 380–390 | 1.15–1.20 |
| Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | 263.33 | 4-Ethyl, 4-hydroxy, 1-benzyl | 397.1 | 1.150 |
Preparation Methods
Synthesis Overview
The synthesis of Ethyl 4-benzylpiperidine-4-carboxylate typically involves:
- Formation of ethyl 4-piperidinecarboxylate via esterification of isonipecotic acid.
- N-alkylation of ethyl 4-piperidinecarboxylate with benzyl bromide to introduce the benzyl group.
- Purification and isolation of the final product.
Preparation of Ethyl 4-piperidinecarboxylate (Key Intermediate)
- Starting material: Isonipecotic acid (4-piperidinecarboxylic acid).
- Reaction: Esterification with ethanol in the presence of thionyl chloride.
- Conditions: The isonipecotic acid (1.29 g, 10 mmol) is dissolved in absolute ethanol (50 mL), cooled to 0°C, then thionyl chloride (2.91 mL, 40 mmol) is added dropwise.
- The reaction mixture is refluxed for 48 hours.
- Workup: Solvent removal under reduced pressure, extraction with ethyl acetate, washing with 10% NaOH, drying over anhydrous sodium sulfate.
- Yield: 94% of ethyl 4-piperidinecarboxylate as a clear oil.
- $$ ^1H $$ NMR (400 MHz, CDCl3): Signals consistent with ethyl ester and piperidine protons.
- Molecular formula: C8H15NO2
- Molecular weight: 157.21 g/mol
This step provides a high-yielding and reliable route to the ester intermediate essential for subsequent benzylation.
N-Benzylation of Ethyl 4-piperidinecarboxylate
- Ethyl 4-piperidinecarboxylate (1 equiv) is dissolved in dimethylformamide (DMF).
- Potassium carbonate (K2CO3, 2 equiv) is added as a base.
- Benzyl bromide (1 equiv) is added dropwise while the mixture is cooled in an ice bath.
- After addition, the reaction mixture is stirred at room temperature for 48 hours.
- Workup involves filtration, extraction with diethyl ether and water, drying over magnesium sulfate, and evaporation under vacuum.
- The product, ethyl 1-benzylpiperidine-4-carboxylate, is obtained as a yellow oily liquid.
- Yield: Approximately 60% under these conditions.
- IR (KBr): Strong carbonyl absorption at 1733 cm$$^{-1}$$.
- LC-MS: Molecular ion peak at m/z 248 ([M+1]+), consistent with the expected molecular weight of 247.33 g/mol.
This alkylation method is widely used due to its straightforward procedure and moderate to good yields.
Alternative Synthetic Route via Methyl Ester Intermediate
An alternative approach involves:
- Starting from 4-piperidinecarboxylic acid, esterification to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride.
- Alkylation of the methyl ester hydrochloride with benzyl bromide and triethylamine under reflux.
- Hydrolysis of the methyl ester to the acid form.
- Further functional group transformations if necessary.
This route is detailed in a Chinese patent, highlighting the stepwise transformation from acid to methyl ester, then to N-benzyl derivatives, demonstrating versatility in synthetic manipulation.
Purification and Characterization
- Purification is typically achieved by extraction and drying, followed by evaporation under reduced pressure.
- Further purification can be done by flash column chromatography on silica gel using ethyl acetate/hexanes gradients.
- TLC monitoring is standard, with Rf values around 0.3–0.5 in ethyl acetate/hexane mixtures.
- Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of isonipecotic acid to ethyl 4-piperidinecarboxylate | Isonipecotic acid, ethanol, thionyl chloride, 0°C to reflux 48 h | 94 | Clear oil product, high purity |
| N-Benzylation of ethyl 4-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate, benzyl bromide, K2CO3, DMF, 0°C to RT 48 h | ~60 | Yellow oily liquid, moderate yield |
| Alternative methyl ester route | 4-piperidinecarboxylic acid → methyl ester → benzylation with benzyl bromide, triethylamine reflux | Not specified | Multi-step, flexible for further derivatization |
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in DMF for N-benzylation offers good control over reaction conditions and product formation.
- Cooling during benzyl bromide addition minimizes side reactions.
- Reflux times and reagent ratios are critical for maximizing yields in esterification and alkylation steps.
- Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.
- Alternative bases and solvents have been explored but DMF/K2CO3 remains a preferred system for benzylation due to balance of yield and ease of workup.
Q & A
Q. What strategies mitigate purification challenges for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
